1-Methylcyclopropane-1-carboxylic acid

Catalog No.
S794195
CAS No.
6914-76-7
M.F
C5H8O2
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylcyclopropane-1-carboxylic acid

CAS Number

6914-76-7

Product Name

1-Methylcyclopropane-1-carboxylic acid

IUPAC Name

1-methylcyclopropane-1-carboxylic acid

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C5H8O2/c1-5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7)

InChI Key

DIZKLZKLNKQFGB-UHFFFAOYSA-N

SMILES

CC1(CC1)C(=O)O

Canonical SMILES

CC1(CC1)C(=O)O

Structure-Activity Studies of Small Carboxylic Acids (SCAs)

1-Methylcyclopropanecarboxylic acid has been used in structure-activity studies of small carboxylic acids (SCAs) []. These studies aim to understand the relationship between the chemical structure of a molecule and its biological activity. In the context of SCAs, researchers investigate how modifications to the molecular structure of carboxylic acids affect their binding to specific receptors and their resulting physiological effects.

1-Methylcyclopropane-1-carboxylic acid is a cyclic carboxylic acid characterized by its unique structure, which consists of a cyclopropane ring with a methyl group and a carboxylic acid functional group. Its molecular formula is C5H8O2C_5H_8O_2, and it has a molecular weight of approximately 100.1158 g/mol. This compound is also known by several other names, including cyclopropanecarboxylic acid, 1-methyl- and 1-methylcyclopropanecarboxylic acid. The compound is recognized for its potential applications in organic synthesis and as an intermediate in various chemical processes .

Typical of carboxylic acids. These include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to yield the corresponding hydrocarbon.
  • Reduction: It can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

The enthalpy change for some reactions involving this compound has been documented, indicating its thermodynamic properties .

Several synthetic routes exist for the production of 1-methylcyclopropane-1-carboxylic acid:

  • Cyclopropanation Reactions: This involves the introduction of a methyl group onto cyclopropane derivatives followed by carboxylation.
  • Direct Carboxylation: Starting from 1-methylcyclopropane, it can be directly converted to the carboxylic acid using carbon dioxide under high pressure and temperature conditions.

These methods highlight the versatility of this compound in synthetic organic chemistry .

1-Methylcyclopropane-1-carboxylic acid has several applications:

  • Intermediate in Organic Synthesis: It serves as a building block for more complex molecules in pharmaceutical and agrochemical industries.
  • Chemical Research: Used in studies related to reaction mechanisms and the development of new synthetic methodologies.

The compound's unique structure allows chemists to explore various functionalization strategies, making it valuable in research settings .

1-Methylcyclopropane-1-carboxylic acid shares similarities with several other compounds due to its structural features. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Cyclobutane-1-carboxylic acidC4H6O2Four-membered ring structure
2-Methylpropanoic acidC4H8O2Branched-chain structure
3-Methylbutanoic acidC5H10O2Straight-chain structure

Uniqueness: The presence of the cyclopropane ring distinguishes 1-methylcyclopropane-1-carboxylic acid from these compounds, offering unique reactivity patterns and potential applications that are not found in more linear or branched structures .

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

100.052429494 g/mol

Monoisotopic Mass

100.052429494 g/mol

Heavy Atom Count

7

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (75%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

6914-76-7

Wikipedia

1-methylcyclopropanecarboxylic acid

Dates

Last modified: 08-15-2023

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